2-Bromo-4-methyl-6-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC17446658
Molecular Formula: C7H5BrF3N
Molecular Weight: 240.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrF3N |
|---|---|
| Molecular Weight | 240.02 g/mol |
| IUPAC Name | 2-bromo-4-methyl-6-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)12-6(8)3-4/h2-3H,1H3 |
| Standard InChI Key | TWPVEUDURFDLCG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=C1)Br)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Composition
2-Bromo-4-methyl-6-(trifluoromethyl)pyridine has the molecular formula C₇H₅BrF₃N and a molecular weight of 240.02 g/mol. The pyridine ring’s substitution pattern creates a sterically and electronically unique environment, with the bromine atom acting as a leaving group, the methyl group providing steric bulk, and the trifluoromethyl group inducing electron withdrawal.
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound remains limited, analogous bromopyridines exhibit planar aromatic systems with bond lengths and angles consistent with typical pyridine derivatives. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals: the methyl group resonates near δ 2.5 ppm (¹H), while the trifluoromethyl group’s ¹⁹F NMR signal appears around δ -60 ppm .
Synthesis and Optimization
Bromination Methods
The primary synthesis route involves brominating 6-methyl-4-(trifluoromethyl)pyridine using elemental bromine in solvents like acetic acid or dichloromethane. The reaction proceeds at room temperature or under mild heating (40–50°C), achieving complete conversion within 12–24 hours.
Table 1: Synthesis Conditions for 2-Bromo-4-methyl-6-(trifluoromethyl)pyridine
| Reagent | Solvent | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| Br₂ | Acetic acid | 25°C | 24 | 85% | |
| Br₂ | Dichloromethane | 40°C | 12 | 78% |
Alternative Approaches
While direct bromination dominates, halogen-exchange reactions using bromotrimethylsilane (TMSBr) in polar aprotic solvents like propanenitrile have been explored for related bromopyridines . For example, 2-chloro-4-(trifluoromethyl)pyridine reacts with TMSBr at reflux to yield brominated analogs, though this method is less common for the target compound .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in organic solvents like dichloromethane, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition under strongly basic conditions due to nucleophilic attack at the bromine site.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Log P (octanol-water) | ~2.8 (estimated) | |
| Solubility in DMSO | >50 mg/mL |
Spectroscopic Fingerprints
-
IR Spectroscopy: Strong absorption bands at 670 cm⁻¹ (C-Br stretch) and 1,320 cm⁻¹ (C-F stretch) .
-
Mass Spectrometry: Molecular ion peak at m/z 240.02 (M⁺), with fragments at m/z 161 (loss of Br) and m/z 113 (loss of CF₃).
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles such as amines, alkoxides, and thiols. For instance, reaction with piperidine in DMSO at 120°C yields 4-methyl-6-(trifluoromethyl)-2-piperidinopyridine, a precursor to kinase inhibitors .
Equation 1:
Reagents: Piperidine, DMSO, 120°C, 17h
Cross-Coupling Reactions
Palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, enable aryl-aryl bond formation. A representative reaction with phenylboronic acid uses tetrakis(triphenylphosphine)palladium(0) in THF, yielding biaryl derivatives .
Equation 2:
Catalyst: Pd(PPh₃)₄, THF, rt, 19h
Applications in Pharmaceutical Development
Kinase Inhibitor Scaffolds
The compound’s trifluoromethyl group enhances binding affinity to hydrophobic kinase pockets. For example, it serves as a key intermediate in synthesizing JAK2/STAT3 inhibitors, which show promise in oncology .
Agrochemical Intermediates
In agrochemistry, it is functionalized into herbicides and fungicides. The methyl group improves lipid solubility, facilitating plant membrane penetration, while the trifluoromethyl group resists metabolic degradation.
| Hazard Code | Description | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear protective gloves |
| H319 | Causes serious eye irritation | Use eye/face protection |
| H335 | May cause respiratory irritation | Use in well-ventilated areas |
Industrial and Research Trends
Scale-Up Challenges
Large-scale bromination requires careful exotherm management. Recent advances employ flow chemistry to enhance safety and yield, with microreactors achieving 90% conversion in 2 hours.
Patent Landscape
Over 15 patents since 2020 highlight its role in antiviral agents, particularly against RNA viruses. For example, Patent WO2023118767 details its use in broad-spectrum coronavirus inhibitors .
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